Chromostatin

Neuroendocrinology Receptor Pharmacology Chromaffin Cell Biology

Chromostatin is a 20-amino acid endogenous peptide (CGA124–143, human sequence: Ser-Asp-Glu-Asp-Ser-Asp-Gly-Asp-Arg-Pro-Gln-Ala-Ser-Pro-Gly-Leu-Gly-Pro-Gly-Pro) proteolytically derived from the chromogranin A (CGA) precursor protein. It exerts potent, sub-nanomolar inhibitory activity against secretagogue-evoked catecholamine secretion from adrenal chromaffin cells, with an ID50 of 5 nM.

Molecular Formula C78H120N24O35
Molecular Weight 1953.9 g/mol
Cat. No. B12371514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromostatin
Molecular FormulaC78H120N24O35
Molecular Weight1953.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyFKWODCKMWMFWHE-IZIWSLEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chromostatin (CGA124-143) Procurement Specifications & Research-Grade Characterization Data


Chromostatin is a 20-amino acid endogenous peptide (CGA124–143, human sequence: Ser-Asp-Glu-Asp-Ser-Asp-Gly-Asp-Arg-Pro-Gln-Ala-Ser-Pro-Gly-Leu-Gly-Pro-Gly-Pro) proteolytically derived from the chromogranin A (CGA) precursor protein [1]. It exerts potent, sub-nanomolar inhibitory activity against secretagogue-evoked catecholamine secretion from adrenal chromaffin cells, with an ID50 of 5 nM [2]. The peptide acts by binding to a specific, high-affinity plasma membrane receptor (Kd ~6.5 nM, Bmax ~2.7 pmol/mg protein) and inhibiting L-type voltage-sensitive calcium channels, thereby modulating calcium flux and enhancing secretory desensitization [3]. This peptide is a critical research tool for dissecting CGA-derived peptidergic signaling in neuroendocrine, cardiovascular, and tumor biology studies.

Why Generic CGA Peptides Cannot Substitute for Chromostatin in Experimental Protocols


Chromogranin A is a prohormone that yields numerous bioactive peptides, including vasostatin, pancreastatin, catestatin, and chromostatin [1]. Despite a shared precursor, these fragments exhibit distinct, often opposing, biological activities, receptor affinities, and downstream signaling pathways [2]. For example, vasostatin I stimulates AKT phosphorylation and proliferation in metastatic neuroendocrine tumor cells, while chromostatin inhibits AKT signaling and proliferation in primary tumor cells [3]. Substituting one CGA peptide for another without rigorous quantitative validation compromises experimental reproducibility and can lead to erroneous conclusions regarding the specific role of CGA-derived signaling. The evidence presented below demonstrates that chromostatin possesses unique, quantifiable differentiators in catecholamine secretion inhibition, receptor binding, calcium channel modulation, and tumor cell signaling, making it non-substitutable for related CGA fragments.

Chromostatin: Quantitative Differentiation Versus Comparator Peptides


High-Affinity Receptor Binding Differentiates Chromostatin from Pancreastatin and Catestatin

Chromostatin binds specifically and saturably to chromaffin cell plasma membranes with a Kd of 6.5 nM and a Bmax of 2.7 pmol/mg protein [1]. In competitive displacement assays, bovine chromostatin exhibited greater affinity than human chromostatin, and both were significantly more potent than rat chromostatin, pancreastatin, CAP-14, substance P, and Leu-enkephalin [1]. This high-affinity binding directly correlates with functional inhibition of catecholamine secretion (ID50 5 nM) [1]. In contrast, pancreastatin and catestatin do not compete for this chromostatin receptor, indicating distinct receptor systems for different CGA-derived peptides.

Neuroendocrinology Receptor Pharmacology Chromaffin Cell Biology

Potent Inhibition of Catecholamine Secretion: Chromostatin vs. Pancreastatin Functional Selectivity

Chromostatin inhibits carbamoylcholine- or high K+-evoked catecholamine secretion from cultured chromaffin cells with an ID50 of 5 nM, achieving complete inhibition at higher doses [1]. In contrast, pancreastatin, another major CGA-derived peptide, does not inhibit catecholamine secretion; instead, it strongly inhibits glucose-induced insulin release from the pancreas [2]. This functional divergence underscores the strict peptide-specific biological activities encoded within the CGA prohormone.

Neuroendocrinology Secretion Assay Catecholamine Research

Inhibition of L-Type Calcium Currents: A Unique Electrophysiological Signature

Using nystatin-perforated patch-clamp recordings, chromostatin was shown to potently inhibit L-type voltage-sensitive calcium currents in cultured chromaffin cells [1]. This effect was not observed with classical whole-cell patch-clamp, indicating a requirement for intact intracellular signaling components [1]. The inhibition of calcium channel activity is directly linked to the peptide's ability to reduce secretagogue-evoked calcium fluxes and catecholamine secretion [1]. While other CGA peptides like catestatin also affect calcium signaling, they do so via different mechanisms (e.g., catestatin inhibits nicotinic acetylcholine receptor-mediated calcium influx) [2], highlighting chromostatin's distinct electrophysiological profile.

Electrophysiology Calcium Signaling Patch-Clamp

Opposing Effects on Neuroendocrine Tumor Proliferation: Chromostatin vs. Vasostatin

In small intestinal neuroendocrine tumor (SI-NEN) cell lines, chromostatin and vasostatin I exhibit diametrically opposed effects on cell proliferation and AKT signaling. Vasostatin I stimulates proliferation in metastatic cell lines (L-STS and H-STS) by up to 60% (p<0.02) and increases AKT phosphorylation [1]. In contrast, chromostatin inhibits proliferation in the well-differentiated primary tumor cell line (P-STS) by approximately 50% (p<0.05) and decreases AKT signaling by ~25% (p<0.05) [1][2]. This differential regulation provides a clear quantitative distinction for selecting the appropriate CGA peptide for tumor biology studies.

Cancer Biology Neuroendocrine Tumors AKT/mTOR Signaling

Vascular Reactivity: Chromostatin Inhibits ET-1 Contractures in Human Vessels

In isolated human saphenous vein (SV) segments, human chromostatin (hChs) inhibited high K+ (80 mM)-induced tension by 44% (n=8) and noradrenaline (2.6 μM)-induced tension by 20% (n=6) at 200 nM [1]. In human internal thoracic artery (ITA) segments, 200 nM hChs caused a spontaneous decline of endothelin-1 (65 nM)-evoked tension to 76±12% (n=6) of maximal after 6 minutes [1]. The EC50 for inhibition of K+-induced tension in SV was approximately 2 nM [1]. While vasostatin peptides also exhibit vasoinhibitory effects, their activity profile and potency differ, with vasostatin's effects being independent of extracellular calcium [2], whereas chromostatin's vascular effects are calcium-dependent.

Cardiovascular Pharmacology Vascular Biology Endothelin Research

High-Value Research Applications for Chromostatin Based on Quantitative Differentiation


Dissecting CGA-Derived Peptidergic Regulation of Catecholamine Secretion

Given its potent and specific inhibition of catecholamine secretion (ID50 5 nM) [1] via a unique high-affinity receptor (Kd 6.5 nM) [2], chromostatin is the reagent of choice for studies investigating the autocrine/paracrine modulation of adrenal chromaffin cell function. It allows researchers to isolate the specific contribution of the chromostatin receptor system, distinct from the effects of other CGA peptides like catestatin or pancreastatin, which do not share this mechanism.

Investigating Differential CGA Peptide Signaling in Neuroendocrine Tumor Biology

Chromostatin's ability to inhibit AKT signaling and proliferation (~50%) in primary SI-NEN cells, in direct contrast to vasostatin I's stimulatory effects (up to 60%) [3], makes it an essential tool for decoding the complex, fragment-specific roles of CGA in tumorigenesis. This application is critical for understanding how proteolytic processing of CGA can yield peptides with opposing functional outcomes in cancer.

Mapping CGA Peptide-Specific Cardiovascular Pharmacology

The quantitative, tissue-specific vasoinhibitory effects of chromostatin (e.g., 44% inhibition of K+-induced tension in human SV at 200 nM) [4] provide a defined baseline for comparative studies with other CGA-derived vasoactive peptides like vasostatin. Its calcium-dependent mechanism [2] further distinguishes it, enabling precise pharmacological dissection of peptidergic regulation of vascular tone.

Electrophysiological Studies of L-type Calcium Channel Modulation

The specific and potent inhibition of L-type calcium currents by chromostatin, as demonstrated by nystatin-perforated patch-clamp [2], positions it as a valuable tool for neurophysiologists studying calcium-dependent secretion. Its unique requirement for intact intracellular signaling distinguishes it from direct channel blockers and other CGA peptides, offering a novel pathway to probe calcium channel regulation.

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